molecular formula C10H7ClN2O3 B8133635 3-Chloro-6-hydroxy-7-methyl-[1,5]naphthyridine-4-carboxylic acid

3-Chloro-6-hydroxy-7-methyl-[1,5]naphthyridine-4-carboxylic acid

Cat. No.: B8133635
M. Wt: 238.63 g/mol
InChI Key: OLIUIAMKZJJJSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-6-hydroxy-7-methyl-[1,5]naphthyridine-4-carboxylic acid is a heterocyclic compound with the molecular formula C10H7ClN2O3. This compound is part of the naphthyridine family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-6-hydroxy-7-methyl-[1,5]naphthyridine-4-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the Gould-Jacobs reaction, where 3-aminopyridine reacts with diethyl methylenemalonate, followed by thermal cyclization to form the naphthyridine core

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully monitored to maintain the desired purity and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-6-hydroxy-7-methyl-[1,5]naphthyridine-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted naphthyridine derivatives, which can exhibit different biological activities and properties .

Scientific Research Applications

3-Chloro-6-hydroxy-7-methyl-[1,5]naphthyridine-4-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: This compound is studied for its potential antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its use as a lead compound for developing new drugs, particularly for treating infections and cancer.

    Industry: It is used in the development of dyes, pigments, and other specialty chemicals

Mechanism of Action

The mechanism of action of 3-Chloro-6-hydroxy-7-methyl-[1,5]naphthyridine-4-carboxylic acid involves its interaction with specific molecular targets. It can inhibit the activity of certain enzymes or interfere with DNA replication in microbial cells, leading to their death. The exact pathways and molecular targets are still under investigation, but it is believed to involve the disruption of key biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-6-hydroxy-7-methyl-[1,5]naphthyridine-4-carboxylic acid is unique due to the presence of the chloro, hydroxy, and methyl groups, which confer specific chemical reactivity and biological activity. These functional groups enhance its potential as a versatile intermediate in synthetic chemistry and its efficacy in biological applications .

Properties

IUPAC Name

3-chloro-7-methyl-6-oxo-5H-1,5-naphthyridine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN2O3/c1-4-2-6-8(13-9(4)14)7(10(15)16)5(11)3-12-6/h2-3H,1H3,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLIUIAMKZJJJSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC=C(C(=C2NC1=O)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.